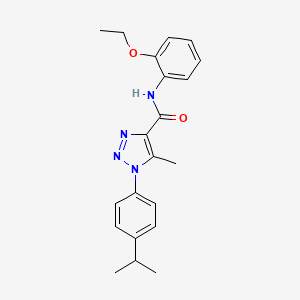

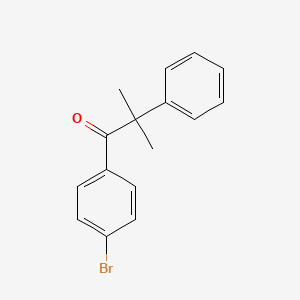

![molecular formula C11H10ClN3OS B2710278 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide CAS No. 70588-67-9](/img/structure/B2710278.png)

2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has been synthesized for the purpose of studying its antimicrobial activity . The compound is derived from the parent nucleus: [2-amino-4-(4-chlorophenyl) 1,3-thiazole] .

Synthesis Analysis

The synthesis of this compound involves the treatment of p-chlorophenacyl bromides with thiourea in absolute methanol . The reaction of the resulting compound with chloroacetyl chloride yields the desired compound . Further treatment with urea, thiourea, and p-nitrobenzoic acid affords additional derivatives .Molecular Structure Analysis

The molecular structure of this compound was confirmed by various spectroanalytical methods such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1HNMR), elemental microanalysis (CHNS), and mass spectroscopy (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of p-chlorophenacyl bromides with thiourea to form the parent nucleus, followed by reaction with chloroacetyl chloride . Further reactions with urea, thiourea, and p-nitrobenzoic acid yield additional derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 211.67, a density of 1.461 g/cm3, a melting point of 229-233 °C, and a boiling point of 383.9 °C .Applications De Recherche Scientifique

Structural Analysis and 3-Dimensional Arrays

Research has shown that compounds structurally similar to 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide exhibit significant intermolecular interactions, such as hydrogen bonds and π interactions. These interactions contribute to the generation of three-dimensional arrays in the crystalline state, underscoring the compound's relevance in understanding molecular architecture and designing materials with specific properties (Boechat et al., 2011).

Antimicrobial Activity

Derivatives of thiazolidinone and acetidinone, related to the core structure of this compound, have been synthesized and evaluated for antimicrobial activity. These studies are crucial in the development of new antimicrobial agents, indicating the potential use of such compounds in combating microbial resistance (Mistry, Desai, & Intwala, 2009).

Antitumor Activity

The compound's derivatives have been investigated for their antitumor properties. For example, research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives has shown considerable anticancer activity against certain cancer cell lines, suggesting their potential in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking and Analgesic Activity

The synthesis of 2-chloro-N,N-diphenylacetamide derivatives and their evaluation on cyclo-oxygenase enzymes reveal significant insights into their analgesic properties. Such studies provide foundational knowledge for the development of new pain management therapies (Kumar, Kumar, & Mishra, 2019).

Mécanisme D'action

Target of Action

Similar compounds with a thiazole scaffold have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that thiazole derivatives can interact with their targets and cause changes that lead to various biological activities .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide may affect multiple biochemical pathways and have downstream effects on various physiological processes.

Result of Action

Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-7-3-1-6(2-4-7)10-8(5-9(13)16)17-11(14)15-10/h1-4H,5H2,(H2,13,16)(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWQKMHVYKOIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)

![1-Tosylbicyclo[1.1.0]butane](/img/structure/B2710204.png)

![Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2710207.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2710208.png)

![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)

![N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C](/img/structure/B2710214.png)